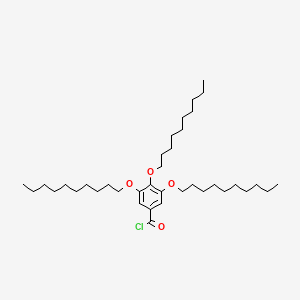
3,4,5-Tris(decyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(decyloxy)benzoyl chloride is an organic compound with the molecular formula C31H47ClO4. It is a derivative of benzoyl chloride, where three decyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(decyloxy)benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate to form 3,4,5-Tris(decyloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 3,4,5-Tris(decyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Substituted Products: Formed from substitution reactions.
3,4,5-Tris(decyloxy)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
3,4,5-Tris(decyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-Tris(decyloxy)benzoyl group into molecules.
Biology: Used in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(decyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Tris(benzyloxy)benzoyl chloride
- 3,4,5-Tris(methoxy)benzoyl chloride
- 3,4,5-Tris(ethoxy)benzoyl chloride
Uniqueness
3,4,5-Tris(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which can impart different physical and chemical properties compared to shorter alkoxy chains. This can affect its solubility, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
122060-80-4 |
|---|---|
Formule moléculaire |
C37H65ClO4 |
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
3,4,5-tris-decoxybenzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
Clé InChI |
VCLHVYIEFVUYLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)




![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)








